molecular formula C30H29F2N3O5S B2657082 N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-4-piperidin-1-ylsulfonylbenzamide CAS No. 313960-42-8

N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-4-piperidin-1-ylsulfonylbenzamide

Cat. No.: B2657082
CAS No.: 313960-42-8
M. Wt: 581.63
InChI Key: FAVNMONJHKMLSF-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-4-piperidin-1-ylsulfonylbenzamide is a useful research compound. Its molecular formula is C30H29F2N3O5S and its molecular weight is 581.63. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization Techniques

Research into compounds with structural elements similar to the target molecule often focuses on synthesis and characterization techniques. For instance, Karthik et al. (2021) discussed the synthesis and characterization of a related compound, highlighting the use of spectroscopic techniques and X-ray diffraction studies for structure confirmation. Such studies are crucial for understanding the chemical and physical properties of these compounds, which can include thermal stability and molecular interactions (Karthik et al., 2021).

Chemical Reactions and Applications

The reactivity of similar compounds has been explored in various contexts, such as the formation of glycosidic linkages and the activation of thioglycosides, as discussed by Crich and Smith (2001). These reactions are significant for developing synthetic methodologies that can be applied in pharmaceuticals and materials science (Crich & Smith, 2001).

Potential for Drug Development

Compounds structurally related to the target molecule have been investigated for their potential in drug development. Botteghi et al. (2001) explored the synthesis of neuroleptic agents, highlighting the importance of the structural features for pharmaceutical applications (Botteghi et al., 2001).

Pharmacological Properties

Iorio, Reymer, and Frigeni (1987) studied compounds with a butyrophenone chain on nitrogen for their analgesic and neuroleptic activity, showcasing the potential pharmacological benefits of these structures (Iorio et al., 1987).

Molecular Interactions and Dynamics

Lee (2011) investigated the solvent properties of piperidinium ionic liquids, providing insights into the molecular dynamics and interactions that could be relevant for understanding the behavior of similar compounds in various solvents (Lee, 2011).

Properties

IUPAC Name

N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29F2N3O5S/c31-22-12-15-27(26(32)20-22)34(18-6-7-19-35-29(37)24-8-2-3-9-25(24)30(35)38)28(36)21-10-13-23(14-11-21)41(39,40)33-16-4-1-5-17-33/h2-3,8-15,20H,1,4-7,16-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVNMONJHKMLSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCCCN3C(=O)C4=CC=CC=C4C3=O)C5=C(C=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29F2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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